2-Chloro-5-hydroxypyridine-3-carbonitrile
Overview
Description
“2-Chloro-5-hydroxypyridine-3-carbonitrile” is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.56 . It is typically used for research purposes .
Synthesis Analysis
There are several methods for synthesizing “2-Chloro-5-hydroxypyridine-3-carbonitrile”. One alternative synthesis method involves the use of the non-opioid analgesic agent ABT-594 . More specific details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for “2-Chloro-5-hydroxypyridine-3-carbonitrile” is 1S/C6H3ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) and the InChI key is AKMIOMIUEDPIMY-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“2-Chloro-5-hydroxypyridine-3-carbonitrile” is a solid substance . Its melting point is between 199 - 201°C . More specific physical and chemical properties can be found in the referenced documents .Scientific Research Applications
Synthesis and Spectroscopic Analysis
- 2-Chloro-5-hydroxypyridine-3-carbonitrile derivatives have been synthesized through novel protocols and analyzed using X-ray, IR, NMR, and electronic spectroscopy. These studies provide insight into the structural features and optical properties of these compounds, which are essential for various applications in chemistry and material science (Jukić et al., 2010).
Structural Analysis and Spectral Properties
- Detailed structural and vibrational analyses of 2-Chloro-5-hydroxypyridine-3-carbonitrile compounds have been performed using Density Functional Theory (DFT) calculations. This research helps in understanding their molecular structure, which is vital for their potential applications in fields like pharmaceuticals and materials engineering (Márquez et al., 2015).
Corrosion Inhibition
- Pyridine derivatives, including those related to 2-Chloro-5-hydroxypyridine-3-carbonitrile, have been studied for their potential as corrosion inhibitors. This application is significant in industrial settings, where corrosion of metals can be a major issue (Dandia et al., 2013).
Antimicrobial and Anticancer Properties
- Certain derivatives of 2-Chloro-5-hydroxypyridine-3-carbonitrile have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties. These findings are crucial for the development of new therapeutic agents (Karabasanagouda et al., 2009).
Tautomeric Equilibrium Studies
- The tautomeric equilibria of hydroxypyridines, including chlorinated derivatives, have been extensively studied. This research is fundamental in understanding the chemical behavior of these compounds, which is important in various chemical reactions and processes (Calabrese et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-hydroxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMXRHSGUMSLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511475 | |
Record name | 2-Chloro-5-hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-hydroxypyridine-3-carbonitrile | |
CAS RN |
74650-75-2 | |
Record name | 2-Chloro-5-hydroxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74650-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-hydroxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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